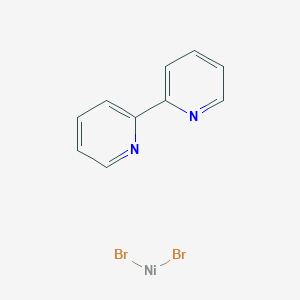
Nibr2(bipy)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nibr2(bipy) is a useful research compound. Its molecular formula is C10H8Br2N2Ni and its molecular weight is 374.689. The purity is usually 95%.
BenchChem offers high-quality Nibr2(bipy) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nibr2(bipy) including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of (2,2’-Bipyridine)nickel(II)dibromide, also known as NiBr2(bipy), is the transition metal nickel (Ni) . The compound forms a complex with nickel, which is central to its mode of action .
Mode of Action
NiBr2(bipy) interacts with its target by forming a complex with nickel . The bipyridine ligands in the compound strongly coordinate with the nickel centers, which can lead to a decrease in catalytic activity and yield in certain reactions .
Biochemical Pathways
NiBr2(bipy) is involved in various synthetic methods and biochemical pathways . For instance, it has been used in the synthesis of bipyridine derivatives, which are valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . It’s also involved in the thermal degradation pathways of nickel (II) bipyridine complexes to size-controlled nickel nanoparticles .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored under an inert atmosphere at 2–8 °c . More research is needed to fully understand the ADME properties of NiBr2(bipy) and their impact on bioavailability.
Result of Action
The result of NiBr2(bipy)'s action can vary depending on the context. For instance, in the synthesis of bipyridine derivatives, the compound can facilitate the smooth progress of the coupling reaction . In the thermal degradation of nickel (II) bipyridine complexes, NiBr2(bipy) can lead to the formation of size-controlled nickel nanoparticles .
Action Environment
The action, efficacy, and stability of NiBr2(bipy) can be influenced by various environmental factors. For example, the heating rate and argon gas flow rate can affect the purity, particle size, and shape of the particles formed during the thermal degradation of nickel (II) bipyridine complexes . Additionally, the compound should be stored under an inert atmosphere at 2–8 °C to maintain its stability .
Propriétés
IUPAC Name |
dibromonickel;2-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2BrH.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKXDHXBWOTQKY-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319296 |
Source


|
| Record name | (2,2'-Bipyridine)nickel(II) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46389-47-3 |
Source


|
| Record name | (2,2'-Bipyridine)nickel(II) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2867341.png)
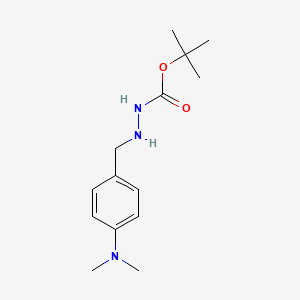

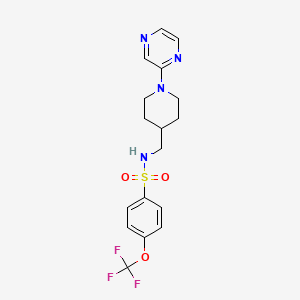

![N-benzyl-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/new.no-structure.jpg)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2867354.png)
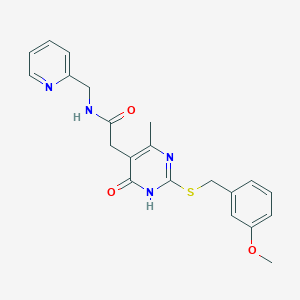

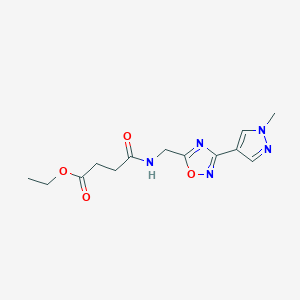
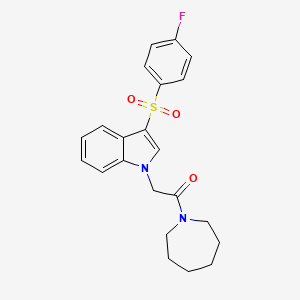

![N-butyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide](/img/structure/B2867363.png)
![(2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2867364.png)
